

Application Notes and Protocols for Investigating Energy Expenditure with Pegapamodutide

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Compound of Interest

Compound Name: Pegapamodutide

Cat. No.: B10832559

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Introduction

Pegapamodutide (also known as OPK88003 and LY2944876) is a long-acting, dual-agonist peptide that activates both the glucagon-like peptide-1 (GLP-1) and glucagon receptors.[1] This dual mechanism of action positions **Pegapamodutide** as a compound of interest for the treatment of type 2 diabetes and obesity, with the potential to influence energy balance through multiple pathways. Activation of the GLP-1 receptor is known to suppress appetite and improve glycemic control, while glucagon receptor activation can increase energy expenditure and promote hepatic fat metabolism.[2][3][4] These application notes provide an overview of the available clinical data on **Pegapamodutide** and detailed protocols for investigating its effects on energy expenditure, drawing from methodologies used for similar dual-agonist compounds.

Quantitative Data from Clinical Trials

While specific data on the direct measurement of energy expenditure from **Pegapamodutide** clinical trials are not extensively published in peer-reviewed literature, data from a Phase 2b clinical trial (NCT03406377) highlight its clinical efficacy in patients with type 2 diabetes and obesity.[5][6] The following tables summarize the key findings from this trial.

Table 1: Efficacy of **Pegapamodutide** in a Phase 2b Clinical Trial (30 Weeks)

Parameter	Pegapamodutide Group	Placebo Group	p-value
Modified Intent-to-Treat (mITT) Population			
Change in HbA1c from Baseline	-1.30%	-0.09%	<0.0001
Change in Body Weight from Baseline	-4.4 kg	-1.8 kg	0.01
Change in Triglycerides from Baseline	-31.2 mg/dL	-11.6 mg/dL	0.005
Per-Protocol Population			
Change in HbA1c from Baseline	-1.47%	-0.25%	Not Reported
Change in Body Weight from Baseline	-5.5 kg	-1.9 kg	Not Reported

Data sourced from OPKO Health press releases regarding the Phase 2b clinical trial of OPK88003 (**Pegapamodutide**).[\[1\]](#)[\[5\]](#)[\[6\]](#)

To provide a more direct insight into the potential effects of a dual GLP-1/GCGR agonist on energy expenditure, the following table presents data from a study on a similar compound, SAR425899.

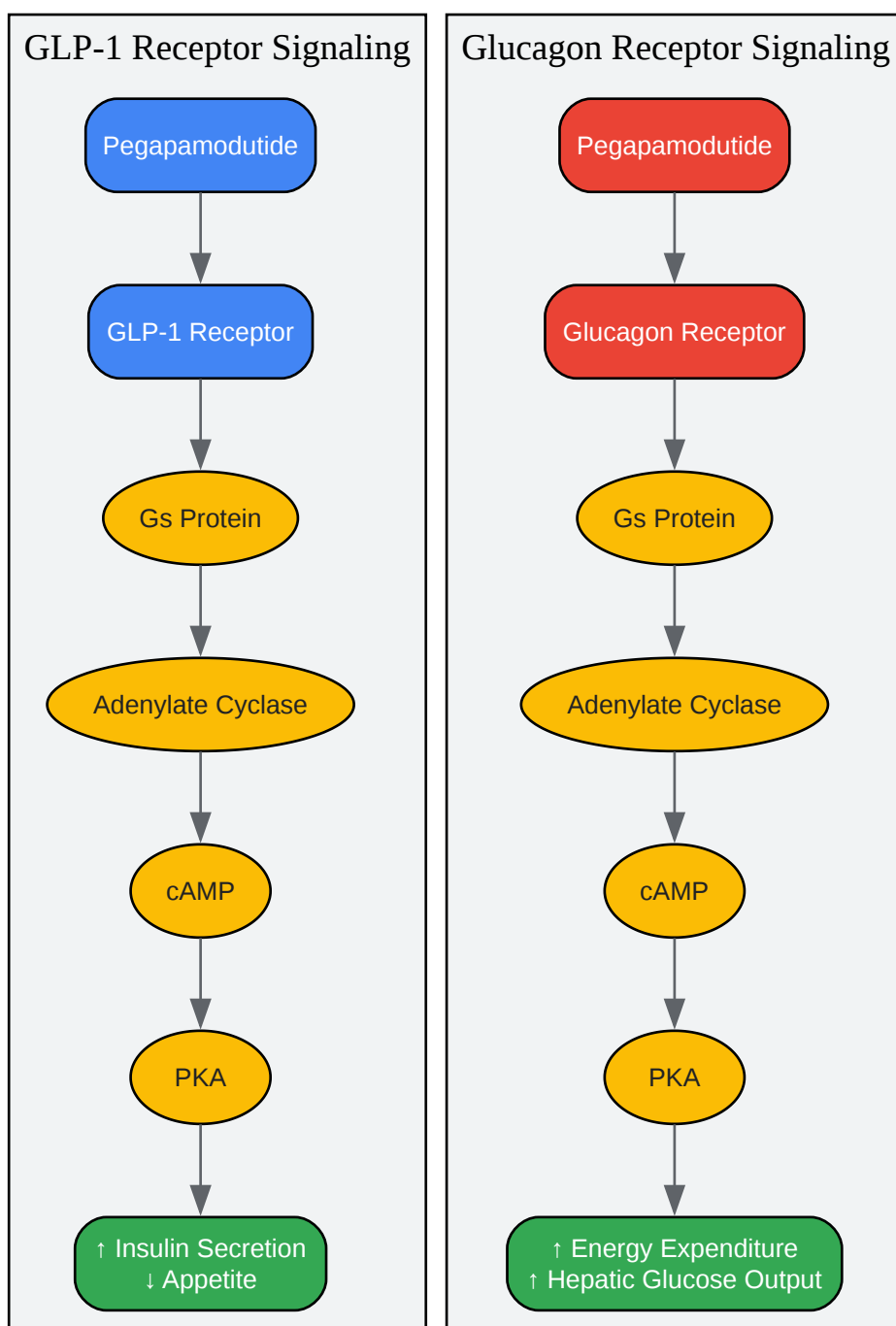
Table 2: Effects of a Dual GLP-1/GCGR Agonist (SAR425899) on Energy Expenditure

Parameter	SAR425899 Group	Placebo Group	p-value
Change in Body Weight (kg)	-4.83 ± 1.44	-3.68 ± 1.37	<0.05
Change in Fat Mass (kg)	-3.1 ± 1.2	-1.9 ± 0.9	<0.05
Change in Fat-Free Mass (kg)	-1.7 ± 1.0	-1.8 ± 0.9	<0.05
Change in Sleeping Metabolic Rate (SMR) (kcal/day)	-133 ± 101	-193 ± 91	0.002 (adjusted for body composition)
Change in 24-hour Energy Expenditure (kcal/day)	-214 ± 147	-250 ± 129	Not Significant
Change in 24-hour Respiratory Exchange Ratio (RER)	-0.04 ± 0.03	-0.02 ± 0.02	<0.05

Data from a study on the dual GLP-1/glucagon receptor agonist SAR425899, which serves as a proxy for the potential effects of **Pegapamodutide**.[\[2\]](#)

Signaling Pathways

The therapeutic effects of **Pegapamodutide** are mediated through the activation of two distinct G protein-coupled receptors: the GLP-1 receptor (GLP-1R) and the glucagon receptor (GCGR).



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Caption: Dual signaling pathway of **Pegapamodutide**.

Experimental Protocols

The following protocols are detailed methodologies for key experiments to investigate the effects of **Pegapamodutide** on energy expenditure. These are based on established methods used in clinical trials of similar compounds.^{[2][4]}

Protocol 1: Measurement of 24-Hour Energy Expenditure and Substrate Oxidation using Whole-Room Indirect Calorimetry

Objective: To quantify the effect of **Pegapamodutide** on 24-hour energy expenditure (EE), sleeping metabolic rate (SMR), resting metabolic rate (RMR), the thermic effect of food (TEF), and substrate oxidation.

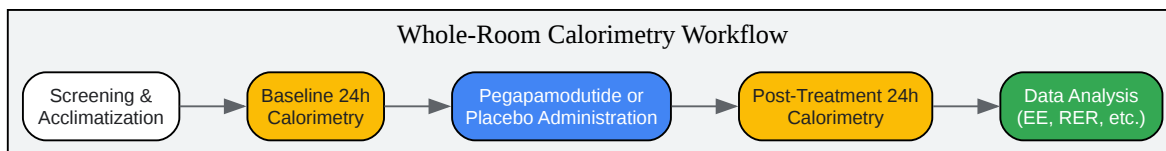
Materials:

- Whole-room indirect calorimeter
- Standardized meals
- Urine collection containers
- Body composition analyzer (e.g., DXA)

Procedure:

- Participant Screening and Acclimatization:
 - Recruit healthy subjects or patients with type 2 diabetes and/or obesity.
 - Acclimatize participants to the whole-room calorimeter environment for at least one night before the baseline measurement.
- Baseline Measurements (Pre-treatment):
 - Conduct a 24-hour stay in the whole-room calorimeter.
 - Provide standardized meals at fixed times to control for dietary-induced thermogenesis.

- Collect 24-hour urine for the measurement of urinary nitrogen to estimate protein oxidation.
- Measure body composition (fat mass and fat-free mass) using a DXA scan.
- Treatment Period:
 - Administer **Pegapamodutide** or placebo according to the study design (e.g., once-weekly subcutaneous injection).
 - Maintain a controlled diet throughout the treatment period.
- Post-treatment Measurements:
 - Repeat the 24-hour whole-room calorimetry measurement under the same standardized conditions as the baseline.
 - Collect 24-hour urine and repeat body composition analysis.
- Data Analysis:
 - Calculate 24-hour EE, SMR (average EE during sleep), and RMR (average EE during quiet rest) from the continuous measurement of oxygen consumption (VO_2) and carbon dioxide production (VCO_2).
 - Calculate the respiratory exchange ratio ($\text{RER} = \text{VCO}_2/\text{VO}_2$) to determine substrate utilization.
 - Calculate fat and carbohydrate oxidation rates using established equations, incorporating urinary nitrogen data to account for protein oxidation.
 - Compare the changes in EE and substrate oxidation from baseline to post-treatment between the **Pegapamodutide** and placebo groups.



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Caption: Experimental workflow for whole-room calorimetry.

Protocol 2: Assessment of In Vitro Receptor Activation and Downstream Signaling

Objective: To determine the potency and efficacy of **Pegapamodutide** in activating the GLP-1 and glucagon receptors and to characterize the downstream signaling cascade.

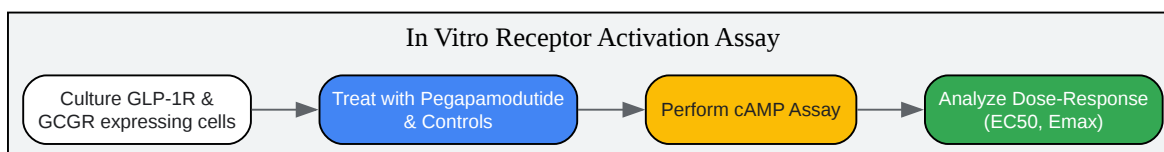
Materials:

- Cell lines stably expressing human GLP-1R or GCGR (e.g., HEK293 or CHO cells)
- **Pegapamodutide**
- Native GLP-1 and glucagon (as controls)
- cAMP assay kit (e.g., HTRF-based)
- Cell culture reagents
- Plate reader

Procedure:

- Cell Culture:
 - Culture HEK293 or CHO cells stably expressing either the human GLP-1R or GCGR in appropriate media.

- Seed cells into 96-well or 384-well plates and grow to confluence.
- Compound Treatment:
 - Prepare serial dilutions of **Pegapamodutide**, native GLP-1, and native glucagon.
 - Remove culture media from the cells and add the compound dilutions.
 - Incubate for a specified time (e.g., 30 minutes) at 37°C.
- cAMP Measurement:
 - Lyse the cells and measure intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
 - Read the plate on a compatible plate reader.
- Data Analysis:
 - Generate dose-response curves for each compound on both receptor-expressing cell lines.
 - Calculate the EC50 (half-maximal effective concentration) for each compound to determine its potency.
 - Compare the maximal response to determine the efficacy relative to the native ligands.



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Caption: Workflow for in vitro receptor activation assay.

Conclusion

Pegapamodutide represents a promising therapeutic candidate with a dual mechanism of action that favorably impacts key parameters in the management of type 2 diabetes and obesity. The provided data and protocols offer a framework for researchers to further investigate the effects of **Pegapamodutide** and similar dual-agonists on energy expenditure. Rigorous assessment of changes in metabolic rate and substrate utilization will be crucial in fully elucidating the metabolic benefits of this class of drugs.

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